molecular formula C23H17BrO3 B11152847 7-[(4-bromobenzyl)oxy]-8-methyl-4-phenyl-2H-chromen-2-one

7-[(4-bromobenzyl)oxy]-8-methyl-4-phenyl-2H-chromen-2-one

Cat. No.: B11152847
M. Wt: 421.3 g/mol
InChI Key: WWESSGZUYJZFDC-UHFFFAOYSA-N
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Description

7-[(4-bromobenzyl)oxy]-8-methyl-4-phenyl-2H-chromen-2-one is a synthetic organic compound that belongs to the class of chromen-2-one derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[(4-bromobenzyl)oxy]-8-methyl-4-phenyl-2H-chromen-2-one typically involves the reaction of 4-bromobenzyl alcohol with 8-methyl-4-phenyl-2H-chromen-2-one in the presence of a suitable base and solvent. The reaction conditions may vary, but common bases used include potassium carbonate or sodium hydroxide, and solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are often employed.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions to improve yield and purity would be essential for industrial applications.

Chemical Reactions Analysis

Types of Reactions

7-[(4-bromobenzyl)oxy]-8-methyl-4-phenyl-2H-chromen-2-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as alcohols or amines.

    Substitution: The bromine atom in the 4-bromobenzyl group can be substituted with other nucleophiles, leading to a variety of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like sodium azide (NaN3) or thiols (R-SH) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a wide range of substituted chromen-2-one derivatives.

Scientific Research Applications

    Chemistry: The compound serves as a valuable intermediate in the synthesis of more complex molecules.

    Biology: It has shown potential as an inhibitor of certain enzymes, making it a candidate for further biological studies.

    Medicine: Preliminary studies suggest that the compound may have anti-inflammatory and anticancer properties.

    Industry: The compound’s unique chemical structure makes it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 7-[(4-bromobenzyl)oxy]-8-methyl-4-phenyl-2H-chromen-2-one exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. Further research is needed to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 7-[(4-bromobenzyl)oxy]-4-ethyl-8-methyl-2H-chromen-2-one
  • 7-[(4-chlorobenzyl)oxy]-8-methyl-4-phenyl-2H-chromen-2-one
  • 7-[(4-methylbenzyl)oxy]-8-methyl-4-phenyl-2H-chromen-2-one

Uniqueness

7-[(4-bromobenzyl)oxy]-8-methyl-4-phenyl-2H-chromen-2-one stands out due to the presence of the bromine atom in the 4-bromobenzyl group, which can significantly influence its chemical reactivity and biological activity. This unique feature makes it a valuable compound for further research and development.

Properties

Molecular Formula

C23H17BrO3

Molecular Weight

421.3 g/mol

IUPAC Name

7-[(4-bromophenyl)methoxy]-8-methyl-4-phenylchromen-2-one

InChI

InChI=1S/C23H17BrO3/c1-15-21(26-14-16-7-9-18(24)10-8-16)12-11-19-20(13-22(25)27-23(15)19)17-5-3-2-4-6-17/h2-13H,14H2,1H3

InChI Key

WWESSGZUYJZFDC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC2=C1OC(=O)C=C2C3=CC=CC=C3)OCC4=CC=C(C=C4)Br

Origin of Product

United States

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